molecular formula C20H22N4O2 B12779629 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- CAS No. 113524-29-1

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl-

Cat. No.: B12779629
CAS No.: 113524-29-1
M. Wt: 350.4 g/mol
InChI Key: QACPGDVVCLEKQH-UHFFFAOYSA-N
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Description

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of its ring(s). This particular compound features a diazepine ring fused with a pyridine ring, along with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and diazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:

    Pyridine derivatives: These serve as the starting material for the pyridine ring.

    Diazepine derivatives: These are used to form the diazepine ring.

    Catalysts: Such as palladium or platinum catalysts to facilitate the fusion of the rings.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepine derivative used as a medication.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical applications.

Uniqueness

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- is unique due to its specific combination of functional groups and ring structures

Properties

CAS No.

113524-29-1

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-(2-morpholin-4-ylethyl)-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one

InChI

InChI=1S/C20H22N4O2/c25-19-15-18(16-5-2-1-3-6-16)22-17-7-4-8-21-20(17)24(19)10-9-23-11-13-26-14-12-23/h1-8H,9-15H2

InChI Key

QACPGDVVCLEKQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)CC(=NC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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